5-(5-bromopyridin-3-yl)-3H-1,3,4-oxadiazole-2-thione
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Overview
Description
5-(5-bromopyridin-3-yl)-3H-1,3,4-oxadiazole-2-thione is a heterocyclic compound that features a bromopyridine moiety attached to an oxadiazole-thione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-bromopyridin-3-yl)-3H-1,3,4-oxadiazole-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromopyridine-3-carboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(5-bromopyridin-3-yl)-3H-1,3,4-oxadiazole-2-thione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxadiazole-thione ring can participate in redox reactions, although specific examples are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be employed.
Major Products
Substitution: Products depend on the nucleophile used; for example, replacing bromine with an amine group would yield an aminopyridine derivative.
Oxidation/Reduction: Products would vary based on the specific redox conditions applied.
Scientific Research Applications
5-(5-bromopyridin-3-yl)-3H-1,3,4-oxadiazole-2-thione has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific biomolecules.
Mechanism of Action
The mechanism of action of 5-(5-bromopyridin-3-yl)-3H-1,3,4-oxadiazole-2-thione involves its interaction with molecular targets such as enzymes or receptors. The bromopyridine moiety can facilitate binding to specific sites, while the oxadiazole-thione ring can participate in redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine-3-carboxylic acid: Shares the bromopyridine moiety but lacks the oxadiazole-thione ring.
5-Bromopyridine-2-thiol: Contains a thiol group instead of the oxadiazole-thione ring.
Uniqueness
5-(5-bromopyridin-3-yl)-3H-1,3,4-oxadiazole-2-thione is unique due to the combination of the bromopyridine and oxadiazole-thione functionalities, which confer distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
5-(5-bromopyridin-3-yl)-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3OS/c8-5-1-4(2-9-3-5)6-10-11-7(13)12-6/h1-3H,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXKVWLWQQUXOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C2=NNC(=S)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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